molecular formula C19H24N2O3S B2988634 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate CAS No. 1002451-40-2

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate

Cat. No.: B2988634
CAS No.: 1002451-40-2
M. Wt: 360.47
InChI Key: XEHPTABWBCNCJC-UHFFFAOYSA-N
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Description

The compound [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is an organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanocyclohexyl group, a carbamoylmethyl linker, and a dimethylphenylsulfanyl moiety, which together lend it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate can be achieved through a multi-step process involving the following key steps:

  • Formation of the cyanocyclohexyl intermediate: : This step involves the cyanation of cyclohexylamine, typically using cyanogen bromide or another cyanating agent.

  • Carbamoylmethylation: : The resulting cyanocyclohexyl compound is then reacted with methyl isocyanate under controlled conditions to introduce the carbamoylmethyl group.

  • Sulfanylation: : Finally, the intermediate is subjected to sulfanylation with 3,4-dimethylthiophenol in the presence of a suitable catalyst and base.

Industrial Production Methods

For industrial-scale production, the synthesis pathway is optimized to increase yield and reduce costs. Continuous flow reactors and high-throughput screening of reaction conditions can be employed to achieve these goals. Catalyst selection and solvent recycling are also crucial aspects of industrial preparation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the sulfanyl moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the cyanocyclohexyl group or the carbamoylmethyl linker.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamoylmethyl group or the aryl sulfanyl moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: : Typical nucleophiles like amines, thiols, or alcohols under basic or acidic conditions, depending on the desired product.

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Amines, alcohols.

  • Substitution products: : Varied derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of novel organic compounds with potential therapeutic effects.

  • Exploration of reaction mechanisms and pathways.

Biology

  • Study of interactions with biological macromolecules like proteins and nucleic acids.

  • Investigation of cellular uptake and metabolic pathways.

Medicine

  • Potential use in the development of pharmaceuticals targeting specific pathways.

  • Exploration of its pharmacokinetics and pharmacodynamics.

Industry

  • Application in the synthesis of specialty chemicals and materials.

  • Use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate involves:

  • Molecular targets: : Interaction with specific enzymes or receptors depending on its structural motifs.

  • Pathways: : Modulation of biochemical pathways by inhibiting or activating key proteins.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(phenylsulfanyl)acetate: : Lacks the dimethyl substitutions on the phenyl ring.

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(methylsulfanyl)acetate: : Features a single methyl substitution on the sulfanyl group.

Highlighting Uniqueness

Conclusion

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is a compound with intriguing chemical and physical properties that make it valuable for research and industrial applications. Its unique structure allows for a range of chemical reactions and interactions that are being explored for their potential benefits in various fields.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3,4-dimethylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-6-7-16(10-15(14)2)25-12-18(23)24-11-17(22)21-19(13-20)8-4-3-5-9-19/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHPTABWBCNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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